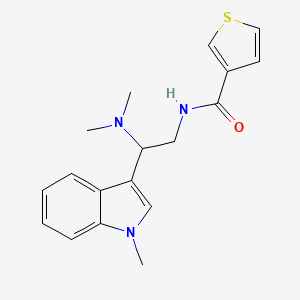

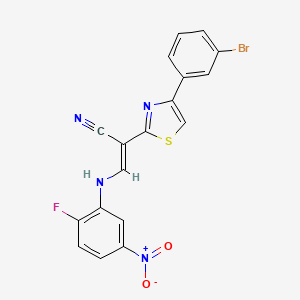

(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to give the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis is also performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The product is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H16BrN3O3S and a molecular weight of 422.3. More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

In Vitro Cytotoxicity Testing

The compound has been studied for its in vitro cytotoxicity, specifically its effects on human cancer cell lines. A study conducted by Nguyễn Tiến Công et al. (2020) synthesized compounds starting from salicylic acid, including variants related to the queried compound, and tested them on cancer cell lines like KB, Hep-G2, Lu-1, and MCF7. Results showed significant inhibiting abilities on Hep-G2 cells, indicating potential applications in cancer research (Nguyễn Tiến Công et al., 2020).

Corrosion Inhibition

Research by P. Singaravelu et al. (2022) explored the use of organic inhibitors, including compounds similar to the queried chemical, on the corrosion of mild steel in acidic media. The synthesized compound demonstrated significant inhibition efficiency, suggesting its utility in corrosion prevention (P. Singaravelu et al., 2022).

Antibacterial Activity

A study explored the synthesis of new compounds, including the queried chemical, and their antibacterial activity against various strains. The synthesized compounds showed competitive results when compared to kanamycin, a broad-spectrum antibiotic, suggesting their potential as antibacterial agents (Source Unavailable, 2020).

Antidepressant and Antianxiety Activities

J. Kumar et al. (2017) synthesized a series of compounds related to the queried chemical and evaluated their antidepressant and antianxiety activities in mice. Results indicated significant reductions in immobility times and notable antianxiety activity, highlighting potential applications in neuropsychiatric research (J. Kumar et al., 2017).

Anti-Mycobacterial Chemotypes

S. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried compound, as new anti-mycobacterial chemotypes. The study synthesized diverse benzo[d]thiazole-2-carboxamides and assessed their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis (S. Pancholia et al., 2016).

Safety And Hazards

The compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3S/c18-15-4-3-14(24-15)17(22)21-7-5-20(6-8-21)10-16-19-12(11-25-16)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDARYRLBIKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

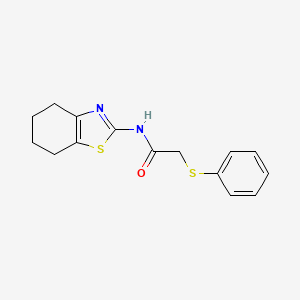

![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)

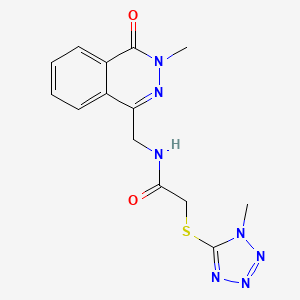

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)

![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)

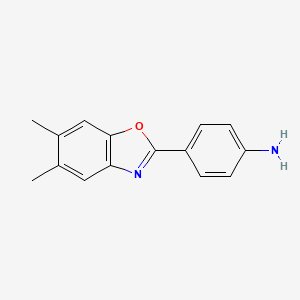

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)

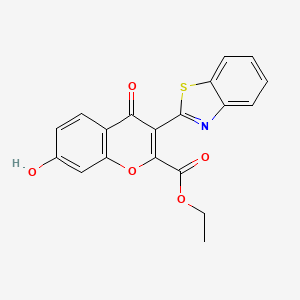

![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)